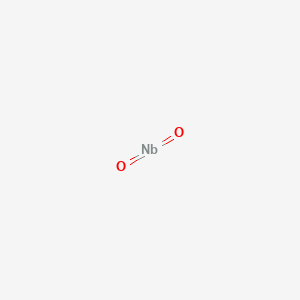Niobium(IV) oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis
Niobium dioxide exhibits remarkable catalytic activity due to its Lewis acidity and high surface area []. This makes it a promising candidate for various catalytic reactions, including:
- Hydrocarbon conversion: NbO2 catalysts can be used for cracking heavier hydrocarbons into lighter and more valuable products like gasoline and diesel [].
- Pollution abatement: NbO2-based catalysts show potential in removing harmful pollutants from exhaust fumes, such as nitrogen oxides (NOx) and sulfur oxides (SOx) [].
- Hydrogen production: NbO2 can be used as a photocatalyst for water splitting, generating clean and sustainable hydrogen fuel [].
Energy Storage
Niobium dioxide is a promising material for developing next-generation energy storage devices due to its:
- High dielectric constant: This property allows NbO2 capacitors to store more electrical energy than conventional materials [].
- Supercapacitor applications: NbO2-based electrodes offer high capacitance and fast charge/discharge rates, making them suitable for supercapacitors used in electric vehicles and renewable energy systems [].
Sensing Applications
The unique electrical and optical properties of NbO2 make it valuable for developing various types of sensors:
- Gas sensors: NbO2 exhibits high sensitivity to different gases like hydrogen, ammonia, and volatile organic compounds (VOCs) []. This makes it suitable for environmental monitoring and leak detection.
- Biomedical sensors: NbO2 is biocompatible and shows potential for developing biosensors for detecting various biomolecules and monitoring biological processes [].
Superconductivity
Niobium dioxide, particularly when doped with other elements, exhibits superconducting behavior at relatively high temperatures compared to traditional superconductors like niobium metal []. This opens up possibilities for developing new types of superconducting devices such as maglev trains and high-efficiency power transmission lines.
Niobium(IV) oxide, with the chemical formula NbO₂, is a compound that exhibits a bluish-black color and is characterized as a non-stoichiometric solid. Its composition can range from NbO₁.94 to NbO₂.09, indicating variability in its oxygen content. This oxide of niobium is notable for its unique properties, including its high melting point and electrical conductivity, making it an interesting subject of study in materials science and chemistry .
Niobium(IV) oxide can be synthesized through several methods:
- Thermal Oxidation: Heating niobium metal in the presence of oxygen at elevated temperatures.
- Chemical Vapor Deposition: A method involving the deposition of niobium compounds onto substrates in a controlled environment.
- Sol-gel Processes: Involving the transition of a solution into a solid gel phase, allowing for the formation of metal oxides at lower temperatures
Niobium(IV) oxide shares similarities with several other metal oxides. Here are some comparable compounds:
Compound Chemical Formula Unique Features Niobium dioxide NbO₂ Non-stoichiometric; used in electronics and catalysis Tantalum(V) oxide Ta₂O₅ Higher oxidation state; used in capacitors Zirconium dioxide ZrO₂ High thermal stability; used in ceramics Titanium dioxide TiO₂ Widely used as a pigment; photocatalytic properties Uniqueness of Niobium(IV) Oxide: Unlike tantalum(V) oxide and zirconium dioxide, niobium(IV) oxide has distinctive redox properties that make it particularly useful in reducing environments. Its ability to participate in various oxidation states further sets it apart from these similar compounds.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 62 of 65 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (30.65%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








